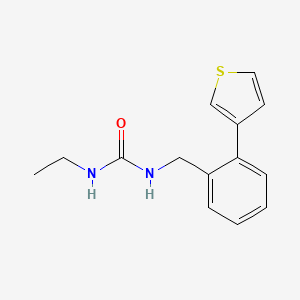

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

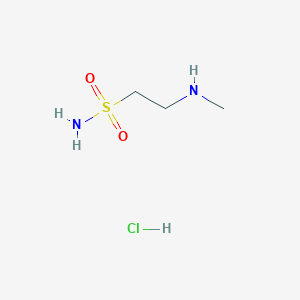

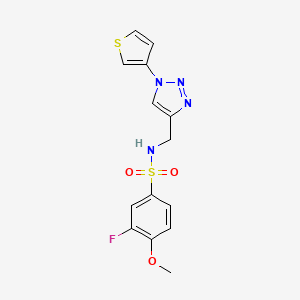

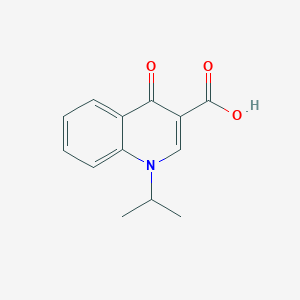

Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea” are not explicitly provided in the available resources .Wissenschaftliche Forschungsanwendungen

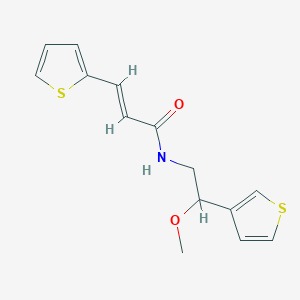

Synthetic Methodologies

One significant application is in synthetic chemistry, where ureas, including compounds similar to 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea, are synthesized through various methodologies. For instance, the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a racemization-free synthesis of ureas from carboxylic acids, demonstrating the versatility and efficiency of modern synthetic routes (Thalluri et al., 2014).

Molecular Interactions

Studies have also explored the association of ureas with other molecules, revealing insights into hydrogen bonding and complexation behaviors. For example, research on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has provided detailed information on the substituent effects on complexation, highlighting the role of ureas in forming molecular complexes through hydrogen bonding (Ośmiałowski et al., 2013).

Electronic Materials

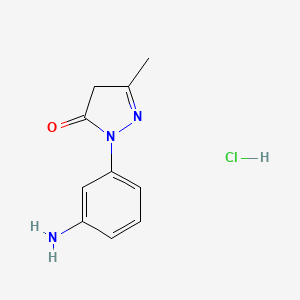

Urea-doped ZnO films have been investigated as an electron transport layer in inverted polymer solar cells, where the incorporation of urea leads to enhanced power conversion efficiency. This suggests potential applications of urea derivatives in improving the performance of optoelectronic devices (Wang et al., 2018).

Anticancer Research

Although the specific compound 1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea was not directly linked to anticancer research in the provided papers, there is ongoing research into the synthesis of urea and thiourea derivatives as potential anticancer agents. Such studies aim to design and synthesize new molecules with improved efficacy and selectivity towards cancer cells, indicating the broader relevance of urea derivatives in medicinal chemistry (Siddig et al., 2021).

Eigenschaften

IUPAC Name |

1-ethyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-2-15-14(17)16-9-11-5-3-4-6-13(11)12-7-8-18-10-12/h3-8,10H,2,9H2,1H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYUIUONPBDHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=CC=C1C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-(thiophen-3-yl)benzyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B2394256.png)

![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)

![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)